molecular formula C11H15NO2S B8397793 4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester

4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester

Cat. No. B8397793
M. Wt: 225.31 g/mol
InChI Key: PVLCZYMUJSYKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 4,5,7,8-tetrahydrothieno[2,3-d]azepine-6-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)12-6-3-9-5-8-15-10(9)4-7-12/h5,8H,2-4,6-7H2,1H3

InChI Key

PVLCZYMUJSYKBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(CC1)SC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine (951 mg, 5.03 mmol) in THF (20 ml) at 0° C. was added triethylamine (1526 mg, 15.09 mmol) and ethyl chloroformate (573 mg, 5.3 mmol). The reaction mixture was warmed to ambient temperature for 4 hours and then diluted with water (100 ml) and extracted with EtOAc (3×75 ml). The combined organic phases were washed with brine (100 ml), dried (MgSO4), and concentrated in vacuo to give the crude product as an oil. Purification by flash chromatography (gradient elution: 0 to 40% EtOAc in hexane) afforded the subtitled compound as an oil; yield 77%. 1H NMR (300 MHz, CDCl3) 6.96 (d, J=5 Hz, 1 H), 6.76 (d, J=5 Hz, 1 H), 4.18 (q, J=7 Hz, 2 H), 3.52-3.78 (m, 4 H), 2.78-3.08 (m, 4 H), 1.28 (t, J=7 Hz, 3 H); MS: ESI (positive): 226 (M+H).
Quantity
951 mg
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reactant
Reaction Step One
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1526 mg
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reactant
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573 mg
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reactant
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Quantity
20 mL
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solvent
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

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CCOC(=O)N1CCc2sccc2C(=O)C1
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Synthesis routes and methods III

Procedure details

AlCl3 (3.95 g, 29.7 mmol) was added to 50 mL DCM at 0° C. Borane-t-butyl amine complex (5.2 g, 59.5 mmol) was added followed by the product of step (c) (2.37 g, 9.9 mmol) dissolved in DCM (50 mL). The reaction was stirred for 2 hours at room temperature after which time another 3.95 g (29.7 mmol) of AlCl3 was added. After stirring for 10 minutes, the reaction was quenched carefully with 0.1 M HCl (˜50 mL). After concentration of the organic solvent, the crude reaction mixture was partitioned between 1M HCl and EtOAc (70 mL each). The aqueous layer was back extracted 1×EtOAc. The combined organic layers were dried over MgSO4 and concentrated. The sub-title product (1.45 g) was obtained after purification by silica gel chromatography (0 to 35% EtOAc in Hexanes). MS: ESI (positive): 226 (M+H).
Name
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
product
Quantity
2.37 g
Type
reactant
Reaction Step Two
Name
Quantity
3.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
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Reaction Step Four

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